molecular formula C15H15ClN2O2S B2461715 (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone CAS No. 1448061-01-5

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone

Cat. No. B2461715
CAS RN: 1448061-01-5
M. Wt: 322.81
InChI Key: MUVPQEILOFOSTD-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone are not well-documented. More research is needed to understand its reactivity and the types of reactions it can undergo .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis Process : The compound has been explored in the context of its synthesis and reactivity. For example, a similar compound, (4-Chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, was synthesized by oxidation, demonstrating methods for functionalizing 2-acyl-benzo[b]thiophene derivatives (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).

Biological Applications

  • Antagonists of G Protein-Coupled Receptor NPBWR1 : A compound with a similar structure was identified as a potent antagonist of the G protein-coupled receptor NPBWR1 (GPR7), indicating potential applications in targeting this receptor (Romero et al., 2012).
  • Antimicrobial Activity : Certain derivatives of this compound have shown antimicrobial activity against bacterial and fungal strains, suggesting its potential in developing antimicrobial agents (Mallesha & Mohana, 2014).

Material Science and Chemistry

  • Structural Analysis : The compound and its derivatives have been subjected to structural analysis through techniques like X-ray diffraction, revealing details about their molecular conformation and stability (Karthik et al., 2021).
  • Crystal Structure Studies : Studies on the crystal structure of related compounds have been conducted to understand their molecular interactions and properties (Revathi et al., 2015).

Drug Design and Development

  • Enzyme Inhibitory Activity : Some thiophene-based heterocyclic compounds, which are structurally related, have been evaluated for enzyme inhibitory activities, indicating their potential in drug design (Cetin, Türkan, Bursal, & Murahari, 2021).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used . Without specific information about this compound, it’s difficult to provide a detailed safety and hazard analysis.

properties

IUPAC Name

[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c16-13-2-1-6-17-14(13)20-12-3-7-18(8-4-12)15(19)11-5-9-21-10-11/h1-2,5-6,9-10,12H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVPQEILOFOSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone

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